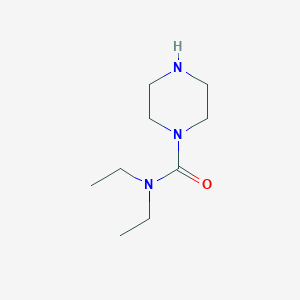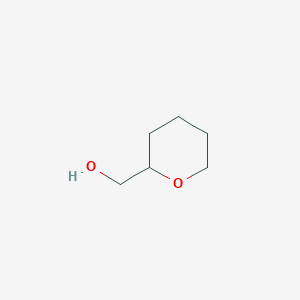
2,6-Difluoropiridina-4-carboxaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoropyridine-4-carboxaldehyde is an organic compound with the molecular formula C(_6)H(_3)F(_2)NO. It is a derivative of pyridine, where two fluorine atoms are substituted at the 2 and 6 positions, and an aldehyde group is attached at the 4 position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Aplicaciones Científicas De Investigación
2,6-Difluoropyridine-4-carboxaldehyde is utilized in several scientific research domains:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It is investigated for its potential in drug discovery, particularly in the design of anti-inflammatory and anticancer agents.
Industry: The compound finds applications in the manufacture of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
Fluoropyridines, a class of compounds to which 2,6-difluoropyridine-4-carboxaldehyde belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications .
Result of Action
As a fluoropyridine, it is known to have unique physical, chemical, and biological properties .
Action Environment
The properties of fluoropyridines can be influenced by various factors, including the presence of other substituents in the aromatic ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoropyridine-4-carboxaldehyde typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of 4-pyridinecarboxaldehyde using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 2,6-Difluoropyridine-4-carboxaldehyde may involve multi-step processes starting from readily available pyridine derivatives. The process includes steps like halogenation, oxidation, and subsequent fluorination. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Types of Reactions:
Oxidation: 2,6-Difluoropyridine-4-carboxaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH(_4)).
Substitution: The fluorine atoms in the compound can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic medium.
Reduction: Sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,6-Difluoropyridine-4-carboxylic acid.
Reduction: 2,6-Difluoropyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
2,6-Difluoropyridine: Lacks the aldehyde group, making it less reactive in certain synthetic applications.
4-Fluoropyridine-2-carboxaldehyde: Has only one fluorine atom, which alters its reactivity and physical properties.
2,6-Dichloropyridine-4-carboxaldehyde: Chlorine atoms instead of fluorine, leading to different electronic effects and reactivity.
Uniqueness: 2,6-Difluoropyridine-4-carboxaldehyde is unique due to the specific positioning of fluorine atoms and the aldehyde group, which confer distinct electronic properties and reactivity patterns. This makes it particularly useful in the synthesis of complex molecules and in applications requiring high specificity and stability.
Propiedades
IUPAC Name |
2,6-difluoropyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBKISUCDUBQIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617052 |
Source


|
| Record name | 2,6-Difluoropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227588-39-7 |
Source


|
| Record name | 2,6-Difluoropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

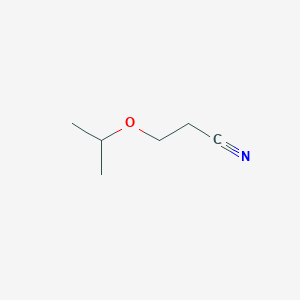

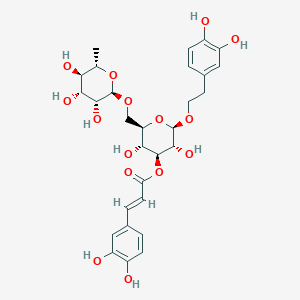

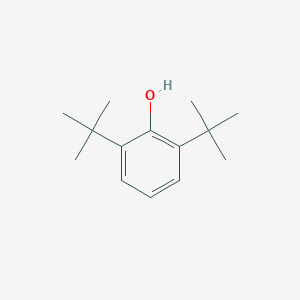
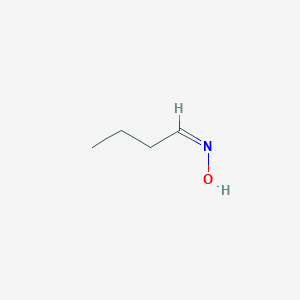
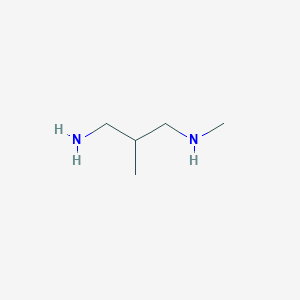
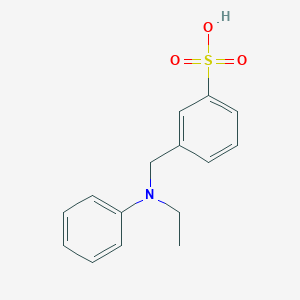

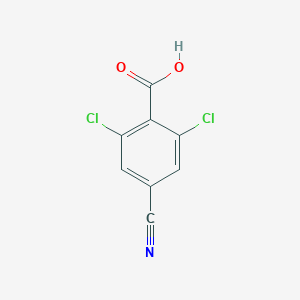
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B90359.png)
